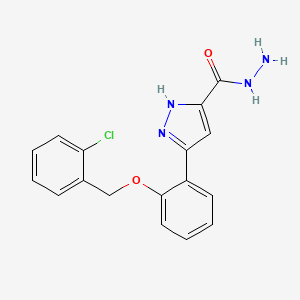
3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2- (2-Chlorobenzyloxy)phenylboronic acid” is a specialized reagent in biomedical research, often used in the synthesis of cancer therapeutic drugs. Its primary role lies in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .
Molecular Structure Analysis
The molecular formula for “3- (2-Chlorobenzyloxy)phenylboronic acid” is C13H12BClO3 . The molecular weight is 262.50 .Physical And Chemical Properties Analysis
The “3- (2-Chlorobenzyloxy)phenylboronic acid” is a solid with a melting point of 153-158 °C (lit.) . The predicted boiling point is 454.3±55.0 °C and the predicted density is 1.30±0.1 g/cm3 .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties, among others. The pyrazole moiety serves as a significant pharmacophore in the design of biologically active compounds, highlighting its importance in drug discovery and development. Specifically, pyrazole derivatives have been synthesized and studied for their therapeutic potential, showcasing the versatility and significance of this class of compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Role in Synthesis of Heterocyclic Compounds
Pyrazole derivatives are extensively utilized as synthons in the synthesis of various heterocyclic compounds. These compounds are integral in developing new drugs with potential biological activities. The synthesis strategies often involve annelating different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems available for pharmaceutical applications. This methodology provides valuable information for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Contributions to Anticancer Research
Pyrazoline, closely related to pyrazole, is another significant scaffold in the development of anticancer agents. Various pyrazoline derivatives have shown promising results in anticancer activity, demonstrating the potential of pyrazole and its derivatives in contributing to anticancer research and therapy. The synthesis of these derivatives and their biological evaluation have been a key area of interest, indicating the scope of pyrazole-based compounds in advancing anticancer treatments (Ray et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-[2-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-7-3-1-5-11(13)10-24-16-8-4-2-6-12(16)14-9-15(22-21-14)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKXURZSFQTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
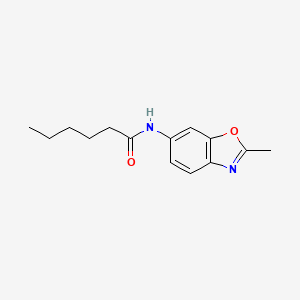
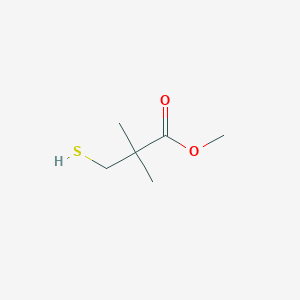
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)
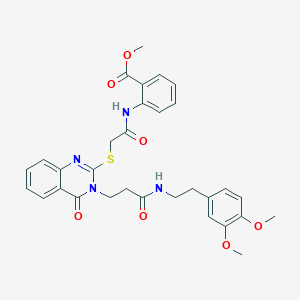
![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)
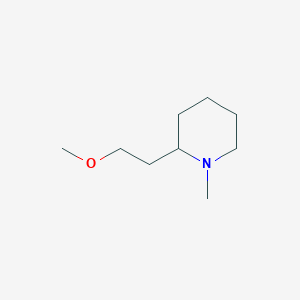
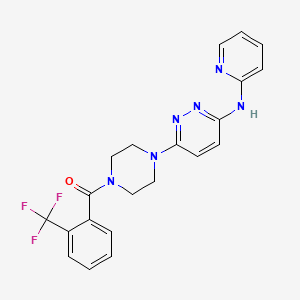
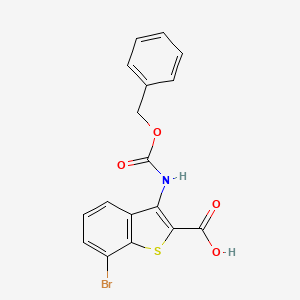
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2359986.png)
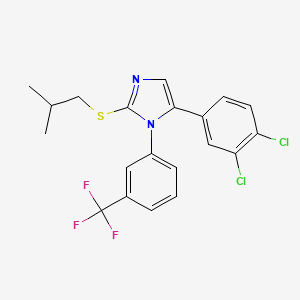
![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)
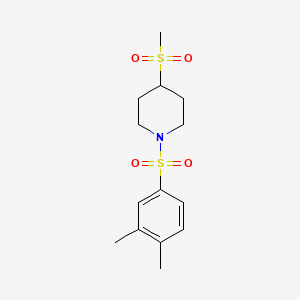
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)